molecular formula C10H16N2O2 B3223295 (S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide CAS No. 1217713-22-8

(S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide

Cat. No.: B3223295
CAS No.: 1217713-22-8
M. Wt: 196.25 g/mol
InChI Key: HFPQKDXEWFLZOA-VIFPVBQESA-N
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Description

Significance of Stereochemistry in Molecular Design and Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemistry that critically influences a molecule's properties and interactions. rsc.org In biological systems, molecular recognition is highly specific, akin to a lock and key mechanism, where enzymes and receptors are the locks and drug molecules are the keys. researchgate.net The precise spatial orientation of a molecule determines how effectively it can bind to its biological target. researchgate.netacs.org

Many molecules exist as enantiomers—non-superimposable mirror images. These enantiomers can have vastly different biological activities. Often, one enantiomer is therapeutically active, while the other may be inactive or even cause adverse effects. researchgate.netchemicalbook.com This principle underscores the importance of chirality in drug design and development, compelling chemists to develop stereoselective synthetic methods to produce single, active enantiomers. chemicalbook.com The United States Food and Drug Administration (FDA) has established guidelines that require the absolute stereochemistry of chiral compounds to be determined early in the drug development process. chemicalbook.com

Overview of Amide and Furan (B31954) Scaffolds as Versatile Building Blocks in Organic Synthesis

The amide bond is one of the most important functional groups in organic chemistry and biochemistry, forming the backbone of peptides and proteins. mdpi.com Its stability, planarity due to resonance, and ability to act as both a hydrogen bond donor and acceptor make it a crucial feature in the structure of countless biologically active molecules and pharmaceuticals. researchgate.net The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed for their formation, most commonly through the coupling of a carboxylic acid and an amine. mdpi.comnih.gov

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. thieme.de This scaffold is present in a wide array of natural products, pharmaceuticals, and functional materials. thieme-connect.comchemimpex.com The electron-rich nature of the furan ring allows it to participate in various chemical reactions and interactions, making it a versatile building block in organic synthesis. thieme.de Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, positioning the furan scaffold as a privileged structure in medicinal chemistry. thieme-connect.com

Positioning of (S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide as a Model Compound for Academic Inquiry

This compound serves as an exemplary model compound for academic study due to its distinct structural features. It is derived from L-valine, an essential proteinogenic amino acid, which provides the chiral center with a specific (S)-configuration. This chirality is crucial for studying stereoselective interactions. The molecule is completed by an N-alkylation with a furfuryl group (furan-2-ylmethyl), introducing the versatile furan moiety.

The study of this compound allows for the exploration of several key chemical concepts:

Stereoselective Synthesis: Developing and optimizing methods to synthesize this specific enantiomer is a relevant challenge in asymmetric synthesis. A common approach involves the coupling of an N-protected L-valine with furfurylamine (B118560) using standard peptide coupling reagents, followed by deprotection.

Structural Analysis: The compound's structure can be thoroughly characterized using modern spectroscopic techniques, providing a clear example for educational and research purposes.

Medicinal Chemistry Exploration: As a molecule containing both a natural amino acid residue and a biologically relevant furan ring, it represents a potential scaffold for the design of new therapeutic agents. Researchers can investigate its interactions with biological targets, using it as a starting point for developing more complex derivatives.

Below are tables detailing the known properties of the compound, a plausible synthetic scheme, and its expected spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1217713-22-8
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol
Chirality (S)-configuration
Appearance (Predicted) White to off-white solid
SMILES CC(C)C@HC(=O)NCC1=CC=CO1

Table 2: Plausible Synthetic Route via Amide Coupling

StepDescriptionReactantsReagents/ConditionsProduct
1 Protection L-ValineDi-tert-butyl dicarbonate (B1257347) (Boc₂O), NaOH, Dioxane/H₂OBoc-L-Valine
2 Coupling Boc-L-Valine, FurfurylamineEDC·HCl, HOBt, DIPEA, CH₂Cl₂Boc-(S)-N-furan-2-ylmethyl-3-methyl-butyramide
3 Deprotection Boc-(S)-N-furan-2-ylmethyl-3-methyl-butyramideTrifluoroacetic acid (TFA), CH₂Cl₂This compound

Table 3: Expected Spectroscopic Characterization Data

TechniqueExpected Features
¹H NMR Signals corresponding to the isopropyl group (doublets, multiplet), α-proton (doublet), furan ring protons (multiplets), methylene (B1212753) bridge protons (doublet of doublets), and amine protons (broad singlets).
¹³C NMR Resonances for the isopropyl carbons, α-carbon, amide carbonyl carbon, methylene bridge carbon, and the four distinct furan ring carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=O stretching (amide I band), and N-H bending (amide II band).
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (197.1285).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8/h3-5,7,9H,6,11H2,1-2H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPQKDXEWFLZOA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereocontrol Strategies

Total Synthesis Approaches for (S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide

The total synthesis of this compound is fundamentally a process of forming an amide bond between the chiral amino acid (S)-valine and furan-2-ylmethylamine. The primary challenges lie in preserving the stereochemical integrity of the valine moiety and achieving high yields in the coupling step.

Chiral Pool Synthesis Utilizing (S)-Valine Derivatives

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. (S)-Valine is an inexpensive and abundant α-amino acid, making it an ideal starting point for the synthesis of the target compound. researchgate.net This approach leverages the inherent chirality of (S)-valine to construct the final molecule, thus avoiding complex asymmetric synthesis steps or chiral resolutions.

The general strategy involves:

Protection of Functional Groups: The amino and carboxylic acid groups of (S)-valine must be appropriately protected. The amino group is commonly protected with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. These protecting groups are stable under amide coupling conditions and can be removed under mild conditions in the final step.

Activation of the Carboxylic Acid: The protected (S)-valine is then activated to facilitate amide bond formation.

Coupling and Deprotection: The activated acid is coupled with furan-2-ylmethylamine, followed by the removal of the amino-protecting group to yield the final product.

The use of L-valine (the natural (S)-isomer) is central to the fine chemical and pharmaceutical industries for building complex chiral molecules. researchgate.netrsc.org The key advantage is the direct incorporation of the desired stereocenter from a reliable and economical source.

Amide Bond Formation Techniques for Coupling Furan-2-ylmethylamine and Chiral Acid Precursors

The formation of the amide bond is the cornerstone of this synthesis. The primary reactants are an N-protected (S)-valine derivative and furan-2-ylmethylamine. Furan-2-ylmethylamine itself can be synthesized from the biomass-derived platform chemical furfural (B47365) through reductive amination. researchgate.netnih.govacs.org The choice of coupling reagent is critical to ensure high yield and, most importantly, to prevent racemization of the chiral center of the valine derivative. rsc.org

Several classes of coupling reagents are employed for this purpose:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. They are often employed with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress racemization and improve reaction efficiency.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective and known for low levels of racemization.

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) are popular due to their high reactivity and the short reaction times they afford, which further minimizes the risk of racemization.

A recently developed method utilizes the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which avoids external activating agents and can be used to acylate amino acid esters like L-valine methyl ester in good yield. nih.gov

Coupling Reagent ClassExample Reagent(s)Typical Additive(s)Key Advantages
Carbodiimides EDC, DCCHOBt, NHSCost-effective, widely available
Phosphonium Salts BOP, PyBOPNone requiredHigh efficiency, low racemization
Uronium Salts HBTU, HATUBase (e.g., DIPEA)Fast reactions, high yields, low racemization
Nitrile Imine Rearrangement Hydrazonyl BromidesNone requiredMild conditions, avoids common coupling agents

Stereoselective Introduction of the (S)-2-Amino-3-methyl-butyryl Moiety

While chiral pool synthesis is the most direct route, alternative strategies focus on creating the chiral center during the synthesis. These methods are valuable when non-natural isomers or derivatives are desired. Asymmetric synthesis techniques can be employed to introduce the (S)-2-amino-3-methyl-butyryl fragment with high enantioselectivity.

One established method involves the alkylation of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218). This strategy allows for the asymmetric synthesis of various non-proteinogenic α-amino acids. mdpi.com For the synthesis of the valine moiety, a chiral glycine enolate equivalent, stabilized by the Ni(II) complex, would be alkylated with an isopropyl halide. Subsequent hydrolysis of the complex releases the desired (S)-valine derivative.

Another approach is the stereoselective synthesis via [2+2] cycloaddition reactions between a ketene (B1206846) and a chiral imine, which can produce β-lactams as precursors to chiral amino acids. elsevierpure.com While more complex, these methods offer flexibility in designing novel amino acid structures.

Alternative Synthetic Pathways and Catalyst Systems

Modern catalysis offers greener and more efficient alternatives to classical synthetic methods. Biocatalysis and organocatalysis are at the forefront of these developments, providing pathways that operate under mild conditions with high stereoselectivity.

Biocatalytic Approaches to Amide Synthesis Featuring Furan-2-ylmethylamine

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional specificity and selectivity. For the synthesis of this compound, enzymes can be employed in several ways.

Lipase-Catalyzed Amidation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze the formation of amide bonds. researchgate.net The reaction could proceed via the aminolysis of an (S)-valine ester with furan-2-ylmethylamine. These reactions are typically run in organic solvents under mild conditions, which helps preserve the stereochemical integrity of the amino acid.

Transaminase-Based Synthesis: Transaminases can be used to synthesize chiral amines from prochiral ketones. While not directly forming the amide bond, they can be part of a chemoenzymatic route. For instance, furfural can be converted to furfurylamine (B118560) using a transaminase with an appropriate amine donor. nih.gov This enzymatic step ensures a green synthesis of one of the key building blocks. A tandem chemoenzymatic strategy has been developed to convert biomass-derived furfural directly to furfurylamine using a solid acid catalyst followed by a whole-cell transaminase biocatalyst. nih.gov

Biocatalytic MethodEnzyme ClassSubstratesKey Advantages
Direct Amidation Lipase (e.g., CALB)(S)-Valine ester + Furan-2-ylmethylamineMild reaction conditions, high chemoselectivity, avoids protecting groups. researchgate.net
Chemoenzymatic Route TransaminaseFurfural + Amine DonorGreen synthesis of the amine component from biomass, mild conditions. nih.gov

Organocatalysis in Chiral Furan (B31954) and Amide Synthesis

Organocatalysis is the use of small, chiral organic molecules to catalyze asymmetric transformations. acs.orgscienceopen.com This field has provided powerful tools for the synthesis of both chiral amides and furan derivatives.

While metal-catalyzed syntheses of furans are common, organocatalytic approaches are emerging. thieme-connect.com For instance, chiral amines derived from cinchona alkaloids or proline can catalyze asymmetric additions to form chiral furan precursors. nih.govnih.gov This could be relevant in a synthetic strategy where the furan ring is constructed with specific stereocenters.

In the context of forming the chiral amide, organocatalysts can play a role in activating the carboxylic acid or in facilitating the stereoselective creation of the amino acid moiety itself. For example, chiral Brønsted acids, such as BINOL-derived phosphoric acids, are powerful catalysts for a variety of enantioselective reactions, including those that form C-N bonds. scienceopen.com While direct organocatalytic amidation is less common than using coupling reagents, organocatalysts are pivotal in the asymmetric synthesis of the amino acid precursors, offering an alternative to chiral pool methods. acs.org

Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of this compound involves strategic structural modifications to explore and optimize its chemical and biological properties. These modifications can be broadly categorized into three main areas: alterations to the butyramide (B146194) chain derived from L-valine, functionalization of the furan ring, and the synthesis of stereoisomers and related chiral analogues. These derivatization approaches allow for a systematic investigation of the structure-activity relationship (SAR) of the parent compound.

Strategies for Structural Modifications of the Butyramide Chain

The butyramide portion of the molecule, originating from the amino acid L-valine, offers several sites for structural modification. These include the primary amino group, the amide bond, and the isopropyl side chain.

N-Acylation and N-Alkylation of the Amino Group: The primary amino group is a key site for derivatization. N-acylation can be readily achieved by reacting the parent compound with various acylating agents such as acid chlorides, anhydrides, or activated esters. This introduces a wide range of functional groups, from simple acetyl or benzoyl groups to more complex heterocyclic or long-chain aliphatic moieties. N-alkylation, the introduction of alkyl groups to the amino group, can be accomplished through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides. These modifications can influence the compound's polarity, lipophilicity, and hydrogen bonding capacity.

Amide Bond Modification: The amide bond itself can be a target for modification, although this is generally more challenging. One approach involves the synthesis of thioamide analogues by treating the amide with Lawesson's reagent. This substitution of oxygen with sulfur can significantly alter the electronic properties and conformational preferences of the molecule. gbiosciences.com

Side Chain Functionalization: The isopropyl group of the valine residue presents a target for more complex modifications. While direct functionalization of the aliphatic side chain is challenging, synthetic strategies can employ modified valine precursors. For example, using analogues of valine with functionalized side chains during the initial synthesis allows for the introduction of hydroxyl, amino, or other groups. These modifications can be used to introduce new interaction points or to probe the steric requirements of potential biological targets. nih.govmdpi.comnih.govnih.gov

Table 1: Examples of Butyramide Chain Modifications

Modification Site Reagents/Methods Potential New Functional Groups
Primary Amino Group Acid chlorides, Anhydrides, Activated esters Acetyl, Benzoyl, Heterocyclic amides
Primary Amino Group Aldehydes/Ketones (Reductive amination) N-alkyl, N-benzyl
Amide Bond Lawesson's reagent Thioamide
Isopropyl Side Chain Use of functionalized valine precursors Hydroxyl, Amino, Phenyl

Furan Ring Functionalizations and Substitutions

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The existing 2-(aminomethyl) substituent directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C3 position.

Electrophilic Aromatic Substitution:

Halogenation: The furan ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, typically at the 5-position. nih.govresearchgate.netijpcbs.com These halogenated derivatives can serve as versatile intermediates for further modifications through cross-coupling reactions.

Nitration and Sulfonation: While possible, nitration and sulfonation of the furan ring require carefully controlled conditions to avoid degradation of the sensitive furan moiety. researchgate.net

Friedel-Crafts Reactions: Acylation or alkylation of the furan ring can be achieved under Friedel-Crafts conditions, though the reactivity of the furan ring often necessitates milder Lewis acids to prevent polymerization or ring-opening.

Vilsmeier-Haack Reaction: A particularly useful method for introducing a formyl group (-CHO) onto the furan ring is the Vilsmeier-Haack reaction. chemistrysteps.comwikipedia.orgyoutube.comwikipedia.orgresearchgate.net This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) derivative like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile. For N-furfuryl-substituted compounds, formylation is expected to occur at the 5-position of the furan ring. The resulting aldehyde can then be used as a handle for a wide array of further transformations, such as conversion to alcohols, carboxylic acids, or imines.

Metalation and Cross-Coupling Reactions: The furan ring can be deprotonated at the C5 position using strong bases like organolithium reagents, followed by quenching with an electrophile to introduce various substituents. Furthermore, if a halogen is introduced onto the furan ring, it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form new carbon-carbon bonds.

Table 2: Common Furan Ring Functionalization Reactions

Reaction Type Reagents Position of Substitution Resulting Functional Group
Halogenation NBS, NCS C5 -Br, -Cl
Vilsmeier-Haack POCl₃, DMF C5 -CHO
Metalation/Alkylation n-BuLi, then RX C5 -R (Alkyl)
Suzuki Coupling Arylboronic acid, Pd catalyst C5 (from 5-bromo derivative) -Aryl

Synthesis of Stereoisomers and Related Chiral Analogues

The stereochemistry of this compound is a critical aspect of its structure, with the chiral center located at the alpha-carbon of the valine residue. The synthesis of its stereoisomers, including the (R)-enantiomer and diastereomers, is essential for understanding the stereochemical requirements for its biological activity.

Synthesis of the (R)-Enantiomer: The most straightforward approach to obtaining the (R)-enantiomer is to start the synthesis with D-valine instead of L-valine. This would result in the formation of (R)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide, the mirror image of the original compound.

Diastereoselective Synthesis Using Chiral Auxiliaries: To create diastereomers, one can introduce a second chiral center into the molecule. A common strategy involves the use of a chiral auxiliary. tcichemicals.comresearchgate.netnih.govst-andrews.ac.uk For example, a chiral amine or alcohol could be attached to a modified furan ring or the butyramide chain. The existing chirality of the auxiliary can then direct the stereochemical outcome of subsequent reactions, allowing for the selective formation of one diastereomer over others. The auxiliary can later be removed to yield the desired chiral analogue.

Epimerization: It is important to consider the potential for epimerization at the chiral center during synthesis and derivatization. The alpha-proton of the amino acid is susceptible to abstraction under certain basic or harsh reaction conditions, which can lead to a loss of stereochemical integrity. Careful selection of reaction conditions and reagents is crucial to prevent unwanted racemization or inversion of configuration.

Synthesis of Analogues with Different Amino Acids: A broader range of chiral analogues can be synthesized by replacing L-valine with other natural or unnatural amino acids. This approach allows for the systematic variation of the side chain at the chiral center, providing valuable insights into the SAR. For instance, using L-leucine would introduce an isobutyl side chain, while L-phenylalanine would incorporate a benzyl (B1604629) group.

Table 3: Strategies for the Synthesis of Stereoisomers and Chiral Analogues

Strategy Approach Outcome
Enantiomer Synthesis Use of D-valine as starting material (R)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide
Diastereomer Synthesis Attachment of a chiral auxiliary Selective formation of one diastereomer
Prevention of Racemization Careful control of reaction conditions (pH, temperature) Retention of stereochemical purity
Analogue Synthesis Use of other L- or D-amino acids Variation of the side chain at the chiral center

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization for Stereochemical Assignment and Conformational Studies

Spectroscopic methods are paramount for determining the structure of a molecule in both solution and solid states. For a chiral molecule like (S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide, these techniques are crucial for confirming the absolute configuration and understanding its conformational preferences.

Multi-dimensional NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. A full suite of NMR experiments would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and reveal through-bond and through-space correlations, which are essential for piecing together the molecular structure and determining its preferred conformation.

For this compound, ¹H NMR would reveal the chemical environment of each proton, including those on the furan (B31954) ring, the methyl groups of the valine residue, and the methylene (B1212753) bridge. The coupling constants (J-values) between adjacent protons would provide information on dihedral angles, which is critical for conformational analysis. ¹³C NMR would identify all unique carbon atoms in the molecule.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range ¹H-¹³C correlations, helping to connect the different fragments of the molecule, such as the furan ring to the amide backbone. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be particularly vital, as they identify protons that are close in space, providing key insights into the molecule's three-dimensional structure and conformational preferences in solution.

Despite the power of these techniques, specific experimental NMR data for this compound have not been reported in the scientific literature.

Table 1: Expected ¹H and ¹³C NMR Data for this compound This table is illustrative of the expected data format. No experimental data is currently available in the published literature.

Atom Numbering Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations (COSY, HMBC, NOESY)
Furan C2-H Data not available Data not available Data not available
Furan C3-H Data not available Data not available Data not available
Furan C4-H Data not available Data not available Data not available
Methylene (CH₂) Data not available Data not available Data not available
Amide N-H Data not available N/A Data not available
Valine α-CH Data not available Data not available Data not available
Valine β-CH Data not available Data not available Data not available
Valine γ-CH₃ Data not available Data not available Data not available
Valine γ'-CH₃ Data not available Data not available Data not available
Amino NH₂ Data not available N/A Data not available

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, IR and Raman spectra would confirm the presence of key functional groups and could offer insights into hydrogen bonding and conformational states.

Currently, no published experimental IR or Raman spectra for this compound are available.

Table 2: Expected Vibrational Spectroscopy Bands for this compound This table is illustrative of the expected data format. No experimental data is currently available in the published literature.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Vibrational Mode
N-H (Amine) Data not available Data not available Stretching
N-H (Amide) Data not available Data not available Stretching
C-H (Aromatic/Aliphatic) Data not available Data not available Stretching
C=O (Amide I) Data not available Data not available Stretching
N-H (Amide II) Data not available Data not available Bending
C-N Data not available Data not available Stretching

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with the molecule and are highly sensitive to its three-dimensional structure, including its absolute configuration and conformational changes.

For this compound, CD spectroscopy would be expected to show specific Cotton effects (positive or negative bands) corresponding to the electronic transitions of its chromophores, namely the furan ring and the amide group. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the chiral center (the α-carbon of the valine moiety). By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute (S)-configuration could be unequivocally confirmed. Furthermore, changes in the CD spectrum upon varying solvent or temperature could provide valuable information about the conformational dynamics of the molecule in solution.

No experimental CD or ORD data for this compound has been found in the scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be generated.

A successful crystallographic analysis of this compound would provide an unambiguous determination of its absolute configuration, confirming the (S)-stereochemistry at the α-carbon. It would also reveal the preferred conformation of the molecule in the crystal lattice and provide detailed information about intermolecular interactions, such as hydrogen bonding patterns involving the amine, amide, and furan oxygen, which dictate the crystal packing. This solid-state information is invaluable for understanding the molecule's fundamental structural properties.

A search of crystallographic databases indicates that the crystal structure for this specific compound has not been determined or reported.

Table 3: Potential Crystallographic Data for this compound This table is illustrative of the expected data format. No experimental data is currently available in the published literature.

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions (a, b, c, α, β, γ) Data not available
Volume (V) Data not available
Z (Molecules per unit cell) Data not available
Calculated Density Data not available

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. This allows for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₁₆N₂O₂), HRMS would be used to measure the mass of the protonated molecule [M+H]⁺ with very high precision (typically to four or five decimal places). This experimental mass would then be compared to the calculated theoretical mass to confirm the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds or through characteristic rearrangements. Analysis of these fragments would help to confirm the connectivity of the different parts of the molecule, such as the bond between the furan-methyl group and the amide nitrogen, and the structure of the valine-derived portion.

Specific HRMS data and fragmentation analysis for this compound are not available in the reviewed literature.

Table 4: Expected High-Resolution Mass Spectrometry Data for this compound This table is illustrative of the expected data format. No experimental data is currently available in the published literature. | Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | | :--- | :--- | :--- | :--- | | [M+H]⁺ | 197.1285 | Data not available | Data not available | | [M+Na]⁺ | 219.1104 | Data not available | Data not available | | Major MS/MS Fragments | Predicted Structure | Observed m/z | | C₅H₅O-CH₂⁺ | Furan-methylene cation | Data not available | | C₅H₁₂N₂O⁺ | Valinamide fragment | Data not available |

Molecular Interactions and Mechanistic Research

Fundamental Studies of Interactions with Biological Macromolecules (e.g., Enzymes, Proteins) at a Molecular Level

Research into furan-containing peptides, which share the core furan (B31954) moiety with (S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide, has primarily focused on their interaction with Protein Arginine Deiminase 4 (PAD4). PAD4 is an enzyme involved in the post-translational modification of proteins through a process called citrullination, which has been implicated in autoimmune diseases such as rheumatoid arthritis. nih.govresearchgate.net

Furan-containing peptide-based inhibitors have been demonstrated to effectively inhibit PAD4. nih.gov Kinetic studies have revealed that these compounds can act as reversible and competitive inhibitors of the enzyme. researchgate.net In a notable study, a lead peptide-based inhibitor demonstrated reversible and competitive inhibition of PAD4 with a half-maximal inhibitory concentration (IC50) of 243.2 ± 2.4 μM. nih.govresearchgate.net This competitive mechanism suggests that the inhibitor vies with the enzyme's natural substrate for binding to the active site. researchgate.net

Molecular docking studies have been instrumental in elucidating the binding modes of furan-containing inhibitors within the PAD4 active site. nih.govresearchgate.net These computational analyses indicate that the peptide-based inhibitors can successfully enter the enzyme's binding pocket and engage with key amino acid residues that are crucial for its catalytic function. researchgate.net

The furan ring itself is considered a critical component, often referred to as the "warhead," for the inhibitory activity. nih.govresearchgate.net This suggests that the furan moiety plays a direct role in the molecular recognition and binding affinity. The interactions observed in docking simulations often involve hydrogen bonds and hydrophobic interactions with the amino acid side chains lining the active site, which stabilize the enzyme-inhibitor complex.

The development of furan-containing peptides as PAD4 inhibitors has shown them to be more potent than previously reported furan-containing small molecules. nih.govresearchgate.net The peptide backbone of these inhibitors likely contributes to their enhanced binding affinity and specificity for the enzyme's active site.

Nuclear Magnetic Resonance (NMR) spectroscopy and NMR-restrained molecular dynamic simulations have been employed to study the solution structure of these peptide inhibitors. These studies have revealed that some of the effective peptide-based inhibitors adopt a random coil structure in solution. nih.govresearchgate.net This flexibility may allow the inhibitor to adapt its conformation to fit optimally within the PAD4 binding site. The collective findings from IC50 studies, kinetic analyses, and molecular modeling provide a comprehensive understanding of how furan-containing peptides inhibit PAD4. nih.govresearchgate.net

Inhibitory Activity of a Furan-Containing Peptide against PAD4

Inhibitor Type Target Enzyme Inhibition Mechanism IC50 Value (μM)
Furan-Containing Peptide Protein Arginine Deiminase 4 (PAD4) Reversible, Competitive 243.2 ± 2.4

This table summarizes the key inhibitory characteristics of a representative furan-containing peptide inhibitor against PAD4, based on published research findings. nih.govresearchgate.net

Utility as Molecular Probes in Chemical Biology

The unique chemical properties of the furan ring have led to its incorporation into molecular probes for applications in chemical biology. These probes are valuable tools for studying biological processes and identifying molecular targets.

The furan moiety is a versatile component in the design of chemical probes. It can be incorporated into peptides and oligonucleotides through solid-phase synthesis. ugent.betcichemicals.com The furan ring can act as a "caged" electrophile, which can be activated under specific conditions, such as oxidation. tcichemicals.com This inducible reactivity is a key feature in the design of probes for target identification.

One application of furan-containing probes is in crosslinking studies to identify protein-protein or protein-nucleic acid interactions. For instance, furan-modified peptides have been synthesized to study their interaction with G-protein coupled receptors (GPCRs). ugent.be Upon activation, the furan group can form a covalent bond with the target receptor, allowing for the identification and characterization of the binding site. ugent.be Similarly, furan-modified oligonucleotides have been used as probes to trap and identify nucleic acid binding proteins. tcichemicals.com

Furthermore, fluorescent probes containing a furan moiety have been developed for cellular imaging. One such probe, DCPEF, has been shown to be effective for the ultrabright and selective imaging of cancer cells with minimal cytotoxicity. nih.gov Another approach involves the development of molecular probes that utilize a Diels-Alder reaction to covalently bind to furan moieties in natural products, facilitating their identification from complex mixtures. nih.gov

Furan-based probes offer a powerful method for exploring the mechanisms of cellular processes. The ability to trigger the reactivity of the furan moiety, for example through photo-oxidation, allows for spatiotemporal control over the labeling or crosslinking of target biomolecules. tcichemicals.com This is particularly useful for studying dynamic cellular events.

Probe-based approaches using furan-containing molecules can provide insights into ligand-receptor interactions, the composition of protein complexes, and the cellular localization of specific biomolecules. ugent.betcichemicals.com For example, the use of furan-modified peptide ligands for GPCRs can help to elucidate the structural basis of receptor activation and signaling. ugent.be By covalently linking the ligand to the receptor, researchers can stabilize the complex for structural studies, such as X-ray crystallography or cryo-electron microscopy.

The development of furan-based fluorescent probes has also opened up new avenues for real-time visualization of cellular components and processes. The high selectivity and low toxicity of probes like DCPEF make them suitable for in vivo imaging, enabling the study of tumors and other biological phenomena in living organisms. nih.gov

Investigation of Intramolecular Interactions and Conformational Dynamics Dictating Reactivity and Recognition

The intricate interplay of intramolecular forces and the resulting conformational preferences of a molecule are fundamental to its reactivity and its ability to engage in specific molecular recognition events. In the case of this compound, a detailed experimental and computational investigation of these aspects is crucial for a comprehensive understanding of its chemical behavior. While specific research on this particular molecule is not extensively available in the public domain, principles derived from studies on analogous compounds containing furan, amide, and amino acid moieties can provide significant insights.

The structure of this compound features several key functional groups that can participate in intramolecular interactions: a furan ring with a potentially hydrogen-bond-accepting oxygen atom, an amide linkage with both a hydrogen-bond donor (N-H) and acceptor (C=O), and a secondary amine that can also act as a hydrogen-bond donor. The presence of these groups in proximity allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's conformational landscape. nih.govresearchgate.net

The relative orientation of the furan ring, the valine-derived side chain, and the amide bond is not fixed and can adopt various conformations due to rotation around single bonds. The stability of these different conformers is dictated by a combination of steric hindrance and attractive or repulsive non-covalent interactions. Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such molecules and identifying the most stable conformers. researchgate.net

Potential Intramolecular Interactions and Their Influence on Conformation

Several potential intramolecular hydrogen bonds could play a critical role in stabilizing specific conformations of this compound. The formation of these bonds would restrict the conformational freedom of the molecule, leading to a more defined three-dimensional structure. This "conformational locking" can be crucial for pre-organizing the molecule for binding to a biological target. The likelihood and strength of these interactions are dependent on the solvent environment, with nonpolar solvents favoring the formation of intramolecular hydrogen bonds to a greater extent. nih.gov

One of the most probable intramolecular interactions is the formation of a hydrogen bond between the amide N-H group and the oxygen atom of the furan ring. This would result in a cyclic-like conformation, bringing the furan and the amino acid moieties into close proximity. Another possibility is a hydrogen bond between the secondary amine N-H and the amide carbonyl oxygen. The formation of such intramolecular hydrogen bonds can be investigated using spectroscopic techniques like NMR, where "through-hydrogen-bond" coupling can sometimes be observed. nih.gov

Potential Intramolecular InteractionFunctional Groups InvolvedPotential Impact on ConformationSupporting Evidence from Analogous Systems
N-H (amide) ••• O (furan)Amide N-H and Furan OxygenFormation of a pseudo-cyclic structure, restricting the rotation around the N-CH₂ bond and influencing the orientation of the furan ring relative to the rest of the molecule.Studies on N-aryl amides have shown that conformational preferences are influenced by electronic interactions between the amide and the aromatic ring. nih.gov
N-H (secondary amine) ••• O=C (amide)Secondary Amine N-H and Amide Carbonyl OxygenStabilization of a folded conformation, bringing the N-terminal and C-terminal parts of the molecule closer.Intramolecular hydrogen bonding is a well-known phenomenon in amino acid and peptide conformations. nih.govresearchgate.net
C-H (furan) ••• O=C (amide)Furan C-H and Amide Carbonyl OxygenCan contribute to the overall stability of certain conformers, although weaker than conventional hydrogen bonds.Hirshfeld surface analysis in related crystal structures has confirmed the role of C-H•••O interactions in molecular packing and conformation. researchgate.net

Conformational Dynamics and Reactivity

The conformational dynamics of this compound, governed by the aforementioned intramolecular interactions, will directly impact its reactivity. For instance, the accessibility of the lone pair of electrons on the secondary amine and the electrophilicity of the amide carbonyl carbon can be modulated by the molecule's conformation.

Research on related N-furfuryl amides and carbamates has highlighted the reactive nature of the furfuryl group. The methylene (B1212753) group attached to the furan ring (the "furylic" position) is susceptible to nucleophilic substitution, and the stability of compounds containing this moiety can be a challenge. nih.gov The specific conformation adopted by this compound could either shield or expose this reactive site, thereby influencing its chemical stability and potential metabolic fate.

Implications for Molecular Recognition

The ability of a molecule to bind to a specific biological target, such as an enzyme or a receptor, is critically dependent on its three-dimensional shape and the spatial arrangement of its functional groups. The conformational preferences of this compound, dictated by its intramolecular interactions, will determine its capacity for molecular recognition.

For example, a conformation stabilized by an intramolecular hydrogen bond might present a well-defined pharmacophore that fits perfectly into a binding pocket. Conversely, a high degree of conformational flexibility might be detrimental to binding affinity due to the entropic cost of "freezing" a single conformation upon binding. Molecular modeling studies on furan-containing compounds have demonstrated the importance of the furan ring's orientation for binding to biological targets. nih.govnih.gov Therefore, understanding the conformational dynamics of this compound is a key step in elucidating its potential biological activity.

Advanced Applications in Research Methodologies

Utilization in Asymmetric Synthesis as Chiral Auxiliaries, Ligands, or Catalysts

Asymmetric synthesis is a critical field in modern chemistry, focusing on the selective production of a single enantiomer of a chiral molecule. Chiral auxiliaries, ligands, and catalysts are instrumental in achieving high levels of stereocontrol in these reactions. The inherent chirality of (S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide, originating from the (S)-valine derivative core, suggests its potential utility in this domain. The presence of a primary amine, an amide linkage, and a furan (B31954) ring offers multiple coordination sites for metal catalysts or functional handles for covalent attachment as a chiral auxiliary.

However, a comprehensive search of peer-reviewed literature and chemical databases did not yield any specific examples of this compound being employed in asymmetric synthesis. There are no published studies detailing its performance in inducing stereoselectivity in reactions such as aldol (B89426) additions, Diels-Alder reactions, or asymmetric hydrogenations. Consequently, there is no empirical data to create a detailed table of its efficacy, including diastereomeric or enantiomeric excess values.

Development of Novel Analytical Separation Methods for Chiral Compounds

The separation of enantiomers is a significant challenge in analytical chemistry, with applications ranging from pharmaceutical analysis to food science. Chiral selectors, which are key components of chiral stationary phases in chromatography or additives in capillary electrophoresis, interact differently with the two enantiomers of a racemic mixture, enabling their separation. The structural features of this compound, including its stereogenic center and potential for hydrogen bonding and π-π interactions via the furan ring, make it a theoretical candidate for a chiral selector.

Nevertheless, there is no documented research on the development or application of analytical methods utilizing this specific compound for chiral separations. No studies were found that describe its use in techniques like high-performance liquid chromatography (HPLC), gas chromatography (GC), or capillary electrophoresis (CE) for the resolution of racemic mixtures. As such, no data on separation factors, resolution values, or retention times is available.

Challenges and Future Directions in Academic Research

Advancements in More Efficient and Sustainable Synthetic Routes for Chiral Furan-Amides

The synthesis of chiral molecules, particularly enantiomerically pure amides, is a cornerstone of modern organic chemistry. rsc.org For chiral furan-amides, the development of efficient and sustainable synthetic pathways presents an ongoing challenge. Traditional methods often rely on multi-step processes that can be resource-intensive. Current research focuses on several key areas to improve these syntheses.

One promising avenue is the use of organocatalysis, which avoids the use of toxic and expensive metal catalysts. benthamscience.com Diastereodivergent organocatalysis, for example, has been used for the asymmetric synthesis of chiral annulated furans. benthamscience.com Another sustainable approach involves leveraging biomass-derived starting materials. researchgate.netnih.gov Pentoses, which are abundant in biomass, can be selectively dehydrated to form chiral tetrahydrofurans, providing a green route to furan-containing building blocks. researchgate.net Furthermore, chemoenzymatic kinetic resolution and the use of carbohydrates as chiral pool precursors are being explored to enhance the enantioselectivity and sustainability of these synthetic routes. benthamscience.com The development of racemization-free coupling reagents is also critical for maintaining the chiral integrity of the amino acid moiety during amide bond formation. rsc.org

Future advancements will likely involve the integration of flow chemistry protocols, which can offer improved safety, efficiency, and scalability over traditional batch processes. rsc.org The reductive amination of bio-based furanic aldehydes, such as furfural (B47365), over heterogeneous catalysts is another area of active research that could lead to more direct and sustainable routes to furan-containing amines and their subsequent amides. mdpi.com

Synthetic StrategyKey AdvantagesRelevant Research Area
OrganocatalysisAvoids heavy metals, high enantioselectivity. benthamscience.comAsymmetric Synthesis
Biomass ConversionUtilizes renewable feedstocks, sustainable. researchgate.netnih.govGreen Chemistry
Chemoenzymatic ResolutionHigh selectivity, mild reaction conditions. benthamscience.comBiocatalysis
Racemization-Free CouplingPreserves stereochemical integrity. rsc.orgPeptide & Amide Synthesis
Flow ChemistryEnhanced safety, scalability, and efficiency. rsc.orgProcess Chemistry

Enhanced Understanding of Structure-Function Relationships through Integrated Experimental and Computational Approaches

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure and conformational dynamics. For furan-amides, understanding these structure-function relationships is crucial for designing new molecules with desired properties. A combined approach using experimental techniques and computational modeling has proven to be particularly powerful. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can predict the conformational preferences of furan-amides. researchgate.net These studies reveal how factors like intramolecular hydrogen bonding and the polarity of the solvent influence the molecule's shape. For instance, research on N-methylfuran-2-carboxamide has shown that it can maintain a significant portion of its hydrogen-bonded conformation even in polar solvents. researchgate.net This conformational rigidity is a key factor in the design of foldamers, which are molecules that adopt specific, folded shapes.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide real-world data to validate and refine these computational models. researchgate.netbris.ac.uk By comparing theoretical predictions with experimental observations, researchers can gain a more accurate picture of how the interplay of various forces dictates the molecule's structure and, consequently, its function. This integrated approach is essential for predicting how modifications to the furan (B31954) ring, the amide linkage, or the chiral side chain of a molecule like (S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide would impact its interactions with biological targets or its self-assembly properties.

Exploration of Novel Mechanistic Paradigms in Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to many biological processes and technological applications. The furan-amide scaffold offers a unique combination of hydrogen bond donors and acceptors, aromatic π-systems, and chiral centers, making it an interesting candidate for molecular recognition studies.

The amide group itself is a powerful tool for directing molecular assembly through hydrogen bonding. mdpi.com The furan ring can participate in π-stacking interactions, and its oxygen atom can act as a hydrogen bond acceptor. Research into furan/thiophene (B33073) carboxamide compounds has shown that hydrogen bonding plays a more significant role in stabilizing the supramolecular architecture of furan-containing compounds compared to their thiophene counterparts, where π-based interactions are more dominant. bris.ac.ukscispace.com

Future research could explore the use of this compound and its derivatives in the development of sensors for specific amino acids or other biologically relevant molecules. mdpi.com The chiral valine-derived portion of the molecule could impart enantioselectivity, allowing for the specific recognition of one enantiomer over another. Understanding the precise mechanisms of these interactions, potentially through the design of host-guest systems, could lead to new applications in areas such as chiral separations, catalysis, and biomedical diagnostics.

Potential for Application in Materials Science and Supramolecular Chemistry

The ability of furan-amides to engage in specific intermolecular interactions makes them attractive building blocks for materials science and supramolecular chemistry. The directed self-assembly of these molecules can lead to the formation of well-ordered, functional materials.

Furan-based polymers and co-oligomers have emerged as a new class of conjugated materials. researchgate.net Computational studies suggest that furan units favor a coplanar geometry, which can lead to more rigid and planar polymer chains compared to their thiophene analogs. researchgate.net This structural feature can influence the electronic properties of the material, making furan-based polymers interesting candidates for organic electronics.

In the realm of supramolecular chemistry, the amide group's capacity for strong, directional hydrogen bonding is a key driver for self-assembly into higher-order structures like gels or liquid crystals. mdpi.comacs.org The interplay between the hydrogen bonding of the amide groups, van der Waals interactions of the alkyl side chains, and potential π-stacking of the furan rings can lead to the formation of complex supramolecular architectures. bris.ac.ukacs.org For example, novel polyester (B1180765) amides based on renewable poly(propylene furanoate) have shown enhanced crystallization behavior due to the specific interactions introduced by the amide linkages. rsc.org The study of how molecules like this compound pack in the solid state and assemble in solution could pave the way for the development of new "smart" materials with tunable properties.

Research AreaPotential ApplicationKey Molecular Features
Polymer ChemistryOrganic electronics, renewable plastics. researchgate.netrsc.orgFuran ring planarity, potential for bio-derivation.
Supramolecular GelsDrug delivery, tissue engineering. mdpi.comAmide hydrogen bonding, self-assembly.
Crystal EngineeringNonlinear optics, solid-state sensors. bris.ac.ukDirectional intermolecular interactions (H-bonding, π-stacking).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis typically involves coupling a furan-2-ylmethylamine derivative with a protected (S)-2-amino-3-methylbutyric acid precursor. Key steps include:

  • Protection of the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions during coupling .
  • Activation of the carboxyl group via reagents like HATU or EDCI, followed by amide bond formation under inert conditions .
  • Deprotection (e.g., TFA for Boc removal) to yield the final compound.
  • Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Purity (>95%) is confirmed via chiral HPLC or polarimetry .

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (if crystals are obtainable) with SHELX software for refinement .
  • NMR spectroscopy :
  • 1H/13C-NMR to confirm backbone connectivity and substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, methyl groups at δ 0.9–1.2 ppm) .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in the branched alkyl chain .
  • High-resolution mass spectrometry (HRMS) for molecular formula verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (IC50 vs. EC50) .
  • Meta-analysis : Pool data from independent studies to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous results .
  • Mechanistic studies : Conduct target-binding assays (SPR, ITC) to validate direct interactions versus off-target effects .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug design : Introduce labile ester groups (e.g., pivaloyloxymethyl) that hydrolyze in vivo .
  • Formulation with cyclodextrins or liposomes to improve pharmacokinetic profiles. Validate via HPLC monitoring of plasma concentrations .

Q. How do computational methods aid in predicting the conformational stability of this compound under physiological conditions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate the compound in explicit solvent (e.g., TIP3P water) to assess backbone flexibility and furan ring orientation .
  • Density Functional Theory (DFT) : Calculate energy barriers for rotamer interconversion and identify low-energy conformers .
  • Docking studies : Predict binding poses with target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with solution-phase NMR structural models?

  • Methodological Answer :

  • Crystal packing effects : Solid-state structures (from X-ray) may stabilize non-biological conformers, while NMR reflects dynamic equilibria in solution. Compare multiple crystal forms and perform variable-temperature NMR to assess flexibility .
  • Solvent polarity : Polar solvents (e.g., DMSO) may induce conformational shifts vs. apolar crystalline environments. Use mixed solvents in NMR to mimic crystallization conditions .

Experimental Design Considerations

Q. What controls are critical for ensuring reproducibility in enzymatic inhibition assays involving this compound?

  • Methodological Answer :

  • Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
  • Solvent controls : Match DMSO concentrations across all wells to exclude solvent-induced artifacts.
  • Time-course measurements : Monitor enzyme activity at multiple time points to distinguish reversible vs. irreversible inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.